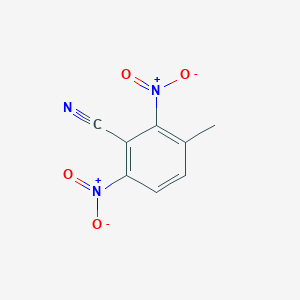
2-(3-Methoxyphenyl)-6-methylbenzoic acid
Descripción general
Descripción
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (-OCH3) attached to the phenyl ring and a methyl group (-CH3) attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methoxyphenyl)-6-methylbenzoic acid” are not available, similar compounds are often synthesized through condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “2-(3-Methoxyphenyl)-6-methylbenzoic acid” would have a benzene ring with a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3) attached .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(3-Methoxyphenyl)-6-methylbenzoic acid is involved in various synthesis processes and studies of chemical properties. For instance, it's related to the formation of phosphorins, as shown in studies on organophosphorus compounds, indicating a potential for creating heterocyclic phosphorus compounds (El‐Barbary & Lawesson, 1981). Additionally, efficient methods for the preparation of related compounds, such as 2-chloro-6-methylbenzoic acid, have been developed, which are significant in organic synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).
Solubility and Partition Coefficients
Research on solute transfer into 2-ethoxyethanol from water and the gas phase includes studies on compounds like 2-(3-Methoxyphenyl)-6-methylbenzoic acid. These studies are crucial for understanding the solubility and partition coefficients of such compounds, which has implications in pharmaceuticals and material sciences (Hart et al., 2015).
Natural Product Research and Bioactivity
Compounds similar to 2-(3-Methoxyphenyl)-6-methylbenzoic acid have been isolated from natural sources like marine-derived fungi and plants. These studies are essential for discovering new bioactive substances. For example, phenyl ether derivatives from Aspergillus carneus have shown strong antioxidant activity (Xu et al., 2017). Similarly, constituents of Schisandra verruculosa exhibit cytotoxic effects on human cancer cell lines (Wilairat et al., 2006).
Pharmaceutical and Medical Applications
Research into the stability and reactivity of compounds like 2-(3-Methoxyphenyl)-6-methylbenzoic acid using semi-empirical methods can provide insights into their potential pharmaceutical applications. Studies like these offer a foundation for the development of new drugs and therapeutic agents (Arsyad et al., 2021).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJUQJDEZXKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689144 | |
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-6-methylbenzoic acid | |
CAS RN |
1261948-32-6 | |
| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)



![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)


![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)